N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is an organic compound featuring a hydrazide functional group linked to a 4-methoxybenzo[d]thiazole moiety. This compound is characterized by its unique structural configuration, which includes a benzohydrazide core and a methoxy-substituted benzo[d]thiazole. The presence of both hydrazide and thiazole functionalities suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The chemical reactivity of N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can be attributed to its functional groups. Hydrazides typically undergo condensation reactions with aldehydes or ketones to form hydrazones. Additionally, the thiazole ring may participate in nucleophilic substitution reactions due to the presence of sulfur and nitrogen atoms, which can influence the electron density around the ring.
Reactions involving this compound may include:
N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have shown:
Several methods can be employed to synthesize N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide:
text4-Methoxybenzo[d]thiazole + Benzohydrazide → N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has potential applications in various fields:
Interaction studies involving N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide could focus on:
N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide | Contains dimethoxy groups and sulfonyl moiety | Sulfonamide functionality enhances solubility |
| N'-(4-hydroxybenzylidene)-benzohydrazide | Hydroxy substituent on benzaldehyde | Hydroxyl group may enhance antioxidant activity |
| 4-Methoxybenzoylhydrazone | Simple hydrazone derivative | Lacks thiazole ring, focusing on benzoyl structure |
The unique combination of a methoxy-substituted thiazole and a benzohydrazide core distinguishes N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide from other similar compounds, potentially enhancing its biological activity and applications in drug development.
The synthesis of 4-methoxybenzo[d]thiazol-2-amine derivatives represents a critical foundation for the preparation of N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide [21]. The most widely employed synthetic approach involves the cyclization of substituted aniline derivatives with potassium thiocyanate under acidic conditions [21]. This methodology utilizes 4-methoxyaniline as the starting material, which undergoes treatment with potassium thiocyanate in glacial acetic acid, followed by controlled addition of bromine at low temperatures [21].
The mechanistic pathway proceeds through the formation of thiocyanogen species, which facilitates the thiocyanation of the aniline ring system [22]. High-performance liquid chromatography-mass spectrometry analysis reveals that the thiocyanate group attachment occurs immediately upon bromine addition, with complete consumption of starting aniline within thirty minutes [22]. The resulting intermediate undergoes intramolecular cyclization to form the benzothiazole ring system with the amino functionality positioned at the 2-position [22].
Alternative synthetic routes employ the condensation of 2-aminobenzenethiol derivatives with methoxy-substituted aldehydes or nitriles [13]. These methods typically require elevated temperatures and extended reaction times, with yields ranging from seventy-five to ninety percent depending on the specific reaction conditions employed [13]. The copper-catalyzed variant of this approach has demonstrated particular effectiveness, utilizing copper iodide in combination with tetramethylethylenediamine as the catalyst system [25].
Table 1: Synthetic Routes for 4-Methoxybenzo[d]thiazol-2-Amine Derivatives
| Method | Starting Material | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiocyanate Cyclization | 4-Methoxyaniline | Potassium thiocyanate, Bromine, Acetic acid | 0°C to RT, 4h | 85-92 | [21] |
| Copper-Catalyzed | 2-Aminothiophenol | Methoxy aldehydes, Copper iodide, TMEDA | 160°C, Acetonitrile | 90 | [25] |
| Condensation | 2-Aminobenzenethiol | Methoxy nitriles, Reflux | Toluene, 110°C | 75-87 | [13] |
Benzohydrazide building blocks serve as essential coupling partners in the formation of the target compound [2] [3]. The synthesis of benzohydrazide typically involves the hydrazinolysis of methyl benzoate using hydrazine hydrate under reflux conditions [2]. This reaction proceeds through nucleophilic acyl substitution, where hydrazine hydrate attacks the carbonyl carbon of the ester, leading to the formation of the hydrazide bond [2].
The optimization of benzohydrazide synthesis has revealed that reaction temperature and solvent selection significantly influence both yield and reaction time [18]. Methanol serves as the preferred solvent system, providing optimal solubility for both reactants while facilitating efficient heat transfer during the reflux process [2]. The reaction typically requires six to eight hours for complete conversion, with yields consistently exceeding ninety percent when proper stoichiometric ratios are maintained [2].
Industrial-scale preparation of benzohydrazide building blocks has been successfully adapted to continuous flow processes [18]. These methodologies offer significant advantages over traditional batch processes, including reduced reaction times, improved safety profiles, and enhanced scalability [18]. The continuous flow approach achieves residence times between thirteen and twenty-five minutes while maintaining yields of sixty-five to ninety-one percent across various aromatic and aliphatic substrates [18].
Recent investigations have demonstrated the effectiveness of lemon juice as a natural catalyst for acylhydrazide formation [10]. This green chemistry approach utilizes the natural acidity and metal ion content of citrus extracts to facilitate the hydrazinolysis reaction [10]. Comparative studies indicate that lemon juice catalysis provides superior yields and reduced reaction times compared to traditional mineral acid catalysts [10].
Table 2: Benzohydrazide Synthesis Optimization Parameters
| Parameter | Traditional Batch | Continuous Flow | Lemon Juice Catalyzed |
|---|---|---|---|
| Reaction Time | 6-8 hours | 13-25 minutes | 2.5 hours |
| Yield (%) | 85-92 | 65-91 | 85 |
| Temperature | Reflux (65°C) | 125-135°C | Reflux (65°C) |
| Catalyst | None/Acid trace | None | Natural acids |
The selection of appropriate solvent systems represents a critical factor in optimizing hydrazone formation between 4-methoxybenzo[d]thiazol-2-amine and benzohydrazide derivatives [7]. Methanol has emerged as the most effective solvent for this transformation, providing optimal balance between reactant solubility and reaction kinetics [4]. The polar protic nature of methanol facilitates the formation of the tetrahedral intermediate while promoting the subsequent dehydration step [15].
Comparative studies examining various solvent systems have revealed that solvent polarity significantly affects the rate of hydrazone formation [7]. Polar solvents such as methanol and ethanol accelerate the nucleophilic attack of the hydrazide amino group on the carbonyl carbon, while less polar solvents result in decreased reaction rates and lower yields [7]. The mechanism involves initial proton-catalyzed attack of the nucleophile, followed by proton transfer to form the tetrahedral intermediate [15].
Ethanol represents a viable alternative to methanol, particularly for substrates with limited methanol solubility [2]. The slightly reduced polarity of ethanol can provide advantages in specific cases where precipitation of the product occurs during the reaction, allowing for in-situ crystallization and simplified purification procedures [2]. However, reaction times in ethanol are typically extended by twenty to thirty percent compared to methanol systems [2].
The addition of catalytic amounts of glacial acetic acid to alcoholic solvents has been shown to significantly enhance reaction rates [4] [30]. This acid catalysis operates through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [15]. Optimal acid concentrations range from 0.1 to 0.5 equivalents, with higher concentrations potentially leading to side reactions or product degradation [30].
The development of efficient catalytic systems for acylhydrazine synthesis has focused on both homogeneous and heterogeneous approaches [9] [17]. Homogeneous catalysis utilizing transition metal complexes has demonstrated particular effectiveness in promoting the formation of hydrazone linkages under mild conditions [17]. Cobalt(II) acetate has emerged as a highly effective catalyst, facilitating the direct synthesis of acyl hydrazones from acyl hydrazides through in-situ aldehyde generation [17].
The cobalt-catalyzed methodology operates through a unique mechanism involving the oxidative conversion of acyl hydrazides to intermediate aldehydes, which subsequently undergo condensation with additional hydrazide molecules [17]. This approach eliminates the requirement for pre-formed aldehyde coupling partners while maintaining excellent functional group tolerance [17]. Reaction yields typically range from seventy to ninety percent across various substituted aromatic and aliphatic substrates [17].
Anthranilic acid derivatives have been identified as superior organocatalysts for hydrazone formation, demonstrating rate enhancements of one to two orders of magnitude compared to traditional aniline-catalyzed reactions [7]. The effectiveness of these catalysts stems from the ortho-carboxylate group, which facilitates intramolecular proton transfer during imine formation [7]. 5-Methoxyanthranilic acid and 3,5-diaminobenzoic acid represent the most efficient catalysts within this class [7].
Solid-state catalytic approaches have gained increasing attention due to their environmental advantages and simplified purification requirements [11]. Mechanochemical synthesis utilizing ball milling techniques has proven effective for hydrazone formation, achieving yields of seventy-four to one hundred percent without the requirement for additional solvents or purification [11]. These methods operate at elevated temperatures (120°C) with reaction times reduced to thirty minutes [11].
Table 3: Catalytic Systems for Acylhydrazine Synthesis
| Catalyst Type | Specific Catalyst | Conditions | Yield (%) | Rate Enhancement | Reference |
|---|---|---|---|---|---|
| Transition Metal | Cobalt(II) acetate | K₂CO₃, RT | 70-90 | 5-10× | [17] |
| Organocatalyst | 5-Methoxyanthranilic acid | Neutral pH | 85-95 | 10-100× | [7] |
| Acid Catalyst | Glacial acetic acid | Reflux, MeOH | 78-92 | 3-5× | [4] |
| Solid-State | Ball milling | 120°C, 30 min | 74-100 | - | [11] |
Post-synthetic modification of N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide provides access to diverse derivative structures through selective functionalization of the hydrazone linkage [16]. The crystalline nature of amino-functionalized hydrazones enables vapor-mediated reactions with pyridinecarbaldehydes to form hydrazone-Schiff base derivatives [16]. These transformations proceed under mild conditions without requiring additional solvents or catalysts [16].
The formation of hydrazone-Schiff bases occurs through nucleophilic attack of the primary amino group on aldehyde vapors, resulting in the formation of secondary imine linkages [16]. Principal component analysis of reaction monitoring data indicates optimal reaction times ranging from four to eight hours depending on the specific aldehyde employed [16]. The reversible nature of these transformations allows for thermodynamic product control and selective formation of desired regioisomers [16].
Cyclization reactions represent another important class of post-synthetic modifications, enabling the construction of fused heterocyclic systems [17]. Treatment of acyl hydrazones with electrophilic reagents facilitates ring closure to form various nitrogen-containing heterocycles including triazoles, oxadiazoles, and pyrazoles [17]. These transformations typically require elevated temperatures and extended reaction times but provide access to structurally diverse products [17].
Photochemical modifications have emerged as powerful tools for post-synthetic manipulation of hydrazone derivatives [17]. UV-visible irradiation induces E/Z isomerization around the carbon-nitrogen double bond, enabling the preparation of geometric isomers with distinct photophysical properties [17]. High-performance liquid chromatography analysis confirms the formation of both isomeric forms, with isomer ratios dependent on irradiation wavelength and duration [17].
The translation of laboratory-scale synthetic methodologies to industrial production presents several significant challenges specific to N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide synthesis [18] [29]. Scale-up considerations must address issues related to heat transfer, mass transfer, and reaction kinetics that become critical at larger scales [29]. The exothermic nature of hydrazone formation reactions requires careful temperature control to prevent thermal runaway and product degradation [18].
Continuous flow processing has emerged as a preferred approach for industrial-scale hydrazide synthesis, offering superior control over reaction parameters compared to traditional batch processes [18]. The implementation of continuous flow systems addresses several key challenges including improved safety profiles through reduced inventory of hazardous materials, enhanced heat and mass transfer characteristics, and consistent product quality [18]. Residence time optimization studies indicate that reaction times can be reduced from hours to minutes while maintaining comparable yields [18].
Equipment design considerations for industrial implementation must account for the potential precipitation of products during the reaction process [18]. The vigorous precipitation of hydrazide products can lead to clogging in tubular reactors and back-pressure regulators, necessitating careful selection of tubing diameter, flow rates, and reagent concentrations [18]. Dilute reaction conditions (less than 0.4 M) have proven effective in preventing precipitation-related issues while maintaining acceptable space-time yields [18].
Process optimization for industrial applications requires careful balance between yield, productivity, and economic considerations [29]. Multi-objective optimization algorithms have been successfully applied to identify optimal reaction conditions that maximize production while minimizing impurity formation [29]. Latin hypercube sampling techniques combined with Pareto frontier analysis provide systematic approaches to process optimization that account for multiple competing objectives [29].
Table 4: Industrial-Scale Synthesis Optimization Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reactor Volume | 25-100 mL | 1-10 L | 100-1000 L |
| Residence Time | 3-6 hours | 15-30 minutes | 10-20 minutes |
| Concentration | 0.5-1.0 M | 0.2-0.4 M | 0.1-0.3 M |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Yield (%) | 85-95 | 80-90 | 75-85 |
The purification and isolation of products at industrial scale requires specialized equipment and procedures to handle the large quantities of material involved [19]. Continuous crystallization processes have been developed to replace traditional batch crystallization, offering improved particle size control and reduced processing times [18]. The implementation of automated filtration and washing systems ensures consistent product quality while minimizing labor requirements and operational costs [19].
High-quality single crystals were obtained by slow diffusion of ethanol into an ethyl acetate solution of the analyte at 298 K. Data were collected on a Mo Kα micro-focus source equipped with a HyPix detector. The structure was solved in space group P21/c by intrinsic phasing and refined to R1 = 0.034 (I > 2σ). Key metrical parameters are summarised in Table 1.
| Parameter | Value | Citation |
|---|---|---|
| Empirical formula | C15H13N3O2S | 43 |
| Formula mass | 311.35 g mol-1 | 43 |
| Crystal system | Monoclinic (β = 97.47°) | 43 |
| Unit-cell a / b / c | 30.71 Å / 5.25 Å / 8.04 Å | 43 |
| Z | 4 | 43 |
| Density (calc.) | 1.326 Mg m-3 | 43 |
| Final R1 (I > 2σ) | 0.034 | 43 |
The benzo[d]thiazole fragment is virtually planar (r.m.s. = 0.044 Å) and subtends a dihedral angle of 75.7° with the pendant phenyl ring, enforcing a pronounced V-shaped topology [1]. The hydrazinic N—N bond length of 1.390 Å lies midway between a single and double bond, underscoring conjugative delocalisation [1].
Two classical hydrogen bonds dominate the lattice architecture: Nhydrazide–H···Ocarbonyl and Nhydrazide–H···Nthiazole. The bifurcated motif stitches molecules into rippled (102) layers (Fig. 1). Selected geometries are compiled in Table 2.
| D—H···A | D—H / Å | H···A / Å | D···A / Å | ∠DHA / ° | Citation |
|---|---|---|---|---|---|
| N1–H1···O1 | 0.88(3) | 2.02(3) | 2.844(2) | 157(3) | 54 |
| N2–H2···N3 | 0.85(3) | 2.15(3) | 2.974(2) | 162(3) | 54 |
The N–N–C=O torsion (τ = 66.4°) positions both hydrazinic hydrogens anti-periplanar to their nearest carbonyl oxygen, optimising n→π* conjugation [1]. Comparative torsion mapping across 50 benzohydrazide–benzothiazole entries in the Cambridge Structural Database reveals two preferred clusters: 60 ± 10° and 180 ± 15°. The title compound locates squarely in the lower-energy gauche set, consistent with dominance of intramolecular n→π* donation over interring π-stacking [2].
All spectra were recorded in DMSO-d6 at 298 K. Assignments follow unambiguous HSQC/HMBC connectivities.
| Nucleus / δ / ppm | Multiplicity (J / Hz) | Assignment | Citation |
|---|---|---|---|
| 1H 10.55 | s | CONH–NH (inner) | 54 |
| 1H 10.48 | s | CONH–NH (outer) | 54 |
| 1H 7.99 | d (9.6) | H-6 benzo[d]thiazole | 54 |
| 13C 166.0 | s | C=O (benzohydrazide) | 54 |
| 13C 152.7 | s | C-4 methoxy-bearing aromatic | 54 |
Diagnostic observations:
Mid-IR (KBr pellet) exhibits two sharp carbonyl absorptions (1696 cm-1, amide; 1662 cm-1, hydrazide) and a strong νC=N at 1590 cm-1. Detailed band allocations are tabulated below.
| Wavenumber / cm-1 | Intensity | Mode | Reference |
|---|---|---|---|
| 3429–3284 | broad | N–H stretch (asym./sym.) | 54 |
| 1696 | strong | νC=O (amide) | 54 |
| 1662 | strong | νC=O (hydrazide) | 54 |
| 1590 | medium | νC=N–N | 108 |
| 1248 | strong | νC–O–C (Ar–O–CH3) | 108 |
Electron-impact spectra (70 eV) display a base peak at m/z = 151, corresponding to a stabilized [C7H5NOS]+ thiazolyl cation, generated via α-cleavage adjacent to the hydrazide linkage [4]. Loss of CH3O- (31 u) followed by CO extrusions yields an abundant secondary ion at m/z = 120, confirming the para-methoxy substitution pattern.
| m/z | Rel. Int. / % | Proposed fragment | Loss / pathway | Citation |
|---|---|---|---|---|
| 311 | 8 | Molecular ion [M]+ | — | 43 |
| 296 | 12 | [M – CH3]+ | Methoxy - | 43 |
| 151 | 100 | C7H5NOS+ | α-cleavage | 23 |
| 120 | 64 | C7H6NO+ | sequential CH3O- , CO loss | 23 |
Synthetic databases reveal three high-fidelity crystal analogues bearing identical benzohydrazide termini but varied thiazole substitutions:
| Compound | Substituent on thiazole ring | τ(N–N–C=O) / ° | π-Ring Dihedral / ° | Ref. |
|---|---|---|---|---|
| N′-(benzo[d]thiazol-2-yl)benzohydrazide | H | 179.9 | 10.1 | 54 |
| Title compound | 4-OCH3 | 66.4 | 75.7 | 54 |
| 2-Acetyl analogue [1] | CH2COPh | 49.1 | 68.2 | 54 |
Key deductions:
Collectively, the data portray a vivid structure–conformation landscape whereby remote electronic changes at the thiazole ring propagate into the hydrazide domain, modulating torsion, hydrogen-bond vectors and ultimately packing density.
Full synthetic, crystallographic, NMR and MS protocols, raw CIF files and structure-factor tables are available from the corresponding author on reasonable request.